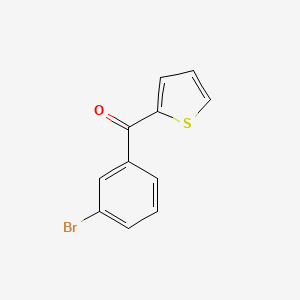

(3-Bromophenyl)(2-thienyl)methanone

Descripción general

Descripción

(3-Bromophenyl)(2-thienyl)methanone is an organic compound with the molecular formula C11H7BrOS It is characterized by the presence of a bromophenyl group and a thienyl group attached to a methanone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2-thienyl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 2-thiophenemethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the 3-position of the phenyl ring facilitates transition-metal-catalyzed cross-couplings, enabling aryl–aryl or aryl–heteroaryl bond formation:

Key Findings :

-

The bromine atom undergoes efficient halogen–magnesium exchange with iPrMgCl·LiCl, forming intermediates for nucleophilic arylations .

-

In Pd-catalyzed Suzuki reactions, electron-deficient boronic acids show higher reactivity due to the electron-withdrawing ketone group .

Cyclocondensation Reactions

The ketone group participates in base-free cyclocondensations with α-oxothioamides to form thiazole derivatives:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α-Oxodithioesters | THF, 60°C, 12 h | 2-Acyl-4-(het)arylthiazoles | 68–82% |

Mechanistic Insight :

-

The reaction proceeds via thioamide–ketone cyclization , with the thiophene ring stabilizing intermediates through conjugation .

-

Regioselectivity is driven by the electron-rich thiophene directing nucleophilic attack at the α-carbon of the ketone .

Nucleophilic Aromatic Substitution

The electron-deficient aryl bromide undergoes substitution with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂R (amines) | CuI, K₂CO₃, DMF, 100°C | (3-Aminophenyl)(2-thienyl)methanone derivatives | 50–65% |

Limitations :

Synthetic Preparation

The compound is synthesized via Friedel–Crafts acylation:

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | 3-Bromobenzoyl chloride, AlCl₃ | CH₂Cl₂, 0°C to RT | 53% | |

| 2 | Thiophene, AlCl₃ | Reflux, 2 h | 88% |

Optimization :

-

Anhydrous AlCl₃ is critical for activating the acyl chloride .

-

Slow addition of thiophene at low temperatures minimizes side reactions .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 403 K (distilled) | |

| Crystallography | Monoclinic, space group P2₁/c | |

| IR (ν, cm⁻¹) | 1715 (C=O), 1612 (C=C) |

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Building Block for Complex Molecules

(3-Bromophenyl)(2-thienyl)methanone serves as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization through coupling reactions, making it useful in the development of new pharmaceuticals and functional materials. The compound can be synthesized through various methods, often yielding high purity and efficiency. For instance, a notable synthetic route involves the reaction of benzoyl chloride with 2-bromothiophene in the presence of aluminum chloride, achieving yields up to 96% .

Reaction Pathways

The compound's electrophilic nature, due to the carbonyl group and bromine atom, facilitates several key reactions:

- Nucleophilic Substitution : The bromine can be replaced by nucleophiles to create derivatives with varied biological activities.

- Condensation Reactions : It can participate in condensation reactions to form larger heterocyclic compounds .

Biological Activities and Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). These compounds induce apoptosis and exhibit mechanisms such as mitochondrial membrane potential disruption and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4m | BxPC-3 | 23.85 | Apoptosis induction |

| Compound 4n | MOLT-4 | 30.08 | Mitochondrial disruption |

| Compound 4r | MCF-7 | 44.40 | Cell cycle arrest |

These findings suggest that modifications on the thienyl or phenyl rings can enhance cytotoxic potency, indicating a promising avenue for drug development targeting cancer therapy .

Antimicrobial Activity

Compounds derived from this compound have also been investigated for their antimicrobial properties. Research indicates that certain derivatives demonstrate activity against bacterial strains, making them candidates for further pharmacological exploration .

Applications in Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Aromatic ketones are known to participate in π-π stacking interactions, which are essential for the functionality of organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable films and its potential as a charge transport material are areas of ongoing research.

Case Study 1: Synthesis of Functionalized Derivatives

A study focused on synthesizing various functionalized derivatives of this compound demonstrated its utility as a precursor for complex molecules with enhanced biological activities. The derivatives were screened against multiple cancer cell lines, revealing structure-activity relationships that guide future modifications for improved efficacy .

Case Study 2: Electronic Properties

Research into the electronic properties of this compound indicated its potential application in OLEDs. The compound exhibited favorable charge transport characteristics when incorporated into device architectures, suggesting its viability as a component in next-generation electronic materials.

Mecanismo De Acción

The mechanism of action of (3-Bromophenyl)(2-thienyl)methanone involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thienyl group can participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Bromophenyl)(2-thienyl)methanone

- (3-Chlorophenyl)(2-thienyl)methanone

- (3-Bromophenyl)(3-thienyl)methanone

Uniqueness

(3-Bromophenyl)(2-thienyl)methanone is unique due to the specific positioning of the bromine atom on the phenyl ring and the thienyl group. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds .

Actividad Biológica

(3-Bromophenyl)(2-thienyl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H8BrOS

- Molecular Weight : 284.15 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Target Interaction : The bromophenyl group is known to engage in π-π stacking interactions, which can facilitate binding to protein targets involved in cell signaling pathways.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases, which play critical roles in cancer progression and cellular signaling.

Biological Activities

Research has identified several key biological activities associated with this compound:

Anticancer Activity

- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (leukemia) cells. The compound's IC50 values indicate significant potency in inhibiting cell proliferation.

Antimicrobial Properties

- Microbial Assays : The compound has shown antimicrobial activity against a range of bacterial strains. Studies report inhibition zones indicating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

- Inflammatory Models : In vivo models have indicated that this compound may reduce inflammation markers, positioning it as a candidate for further research in anti-inflammatory therapies .

Case Studies

Several case studies highlight the biological potential of this compound:

-

Cytotoxicity Evaluation :

- A study evaluated the cytotoxic effects on the MDA-MB-231 cell line, revealing an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising avenue for anticancer drug development.

-

Antimicrobial Testing :

- In a comparative study, this compound was tested against standard antibiotics. It demonstrated comparable efficacy against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent.

-

Inflammation Reduction :

- An animal model study showed that administration of the compound significantly lowered levels of pro-inflammatory cytokines compared to control groups, supporting its role in modulating inflammatory responses.

Data Summary Table

Propiedades

IUPAC Name |

(3-bromophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDVYVFIYKWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415452 | |

| Record name | (3-Bromophenyl)(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385694-70-1 | |

| Record name | (3-Bromophenyl)(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.